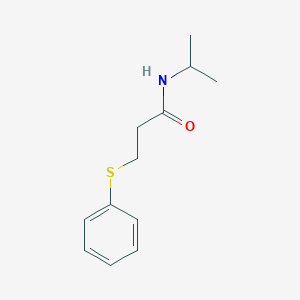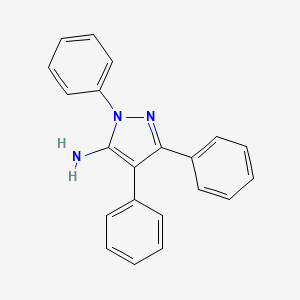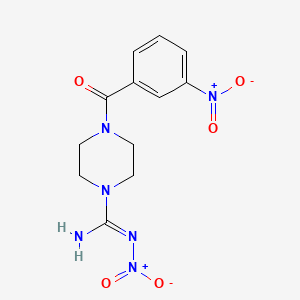
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MNPN, is a synthetic compound with potential applications in the field of medicine and biochemistry. It belongs to the class of pyrazolones and has been synthesized using various methods.
作用機序
The mechanism of action of 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. This compound has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. This compound has been reported to have low toxicity and can be used at relatively high concentrations without affecting cell viability. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. This compound has also been reported to have poor stability in solution and can degrade over time.
将来の方向性
There are several future directions for the research on 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One direction is to optimize the synthesis method for large-scale production of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. This compound can also be modified to improve its solubility and stability in solution. Finally, this compound can be tested in combination with other drugs to enhance its therapeutic effects.
合成法
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been synthesized using different methods, including the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with methyl iodide in the presence of a base, the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with methyl isocyanate, and the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with dimethyl sulfate. These methods have been reported in the literature and can be optimized for large-scale production of this compound.
科学的研究の応用
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential applications in the field of medicine and biochemistry. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. This compound has been tested in vitro and in vivo for its cytotoxic effects on cancer cells and has shown promising results. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
5-methyl-4-nitro-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-9(13(15)16)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWHQZMIFHSGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

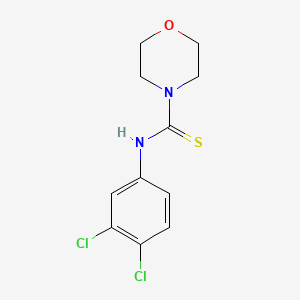
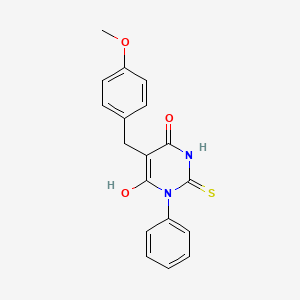
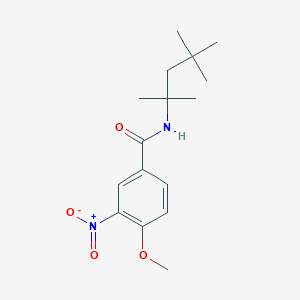
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)
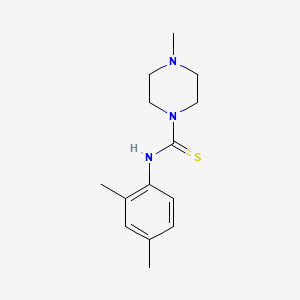
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
![4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)
